molecular formula C17H20N2O5S2 B6441205 methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate CAS No. 2548981-12-8

methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate

Cat. No.: B6441205
CAS No.: 2548981-12-8
M. Wt: 396.5 g/mol
InChI Key: IINLKSBTVRKREE-UHFFFAOYSA-N
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Description

Methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate is a synthetic organic compound featuring a carbamate group (N-methyl-O-carboxy), a sulfamoyl bridge, and a tetrahydrobenzothiophene moiety. The sulfamoyl group links the aromatic phenyl ring to the bicyclic tetrahydrobenzothiophene structure, which is hydroxylated at the 4-position.

Properties

IUPAC Name

methyl N-[4-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-24-16(20)19-12-4-6-13(7-5-12)26(22,23)18-11-17(21)9-2-3-15-14(17)8-10-25-15/h4-8,10,18,21H,2-3,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINLKSBTVRKREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate is a complex organic compound with potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Tetrahydro-benzothiophene moiety : This component is known for its diverse biological activities.
  • Sulfamoyl group : Often associated with antimicrobial properties.
  • Carbamate functionality : Commonly linked to various pharmacological effects.

The molecular formula for this compound is C14H15N2O3S2, with a molecular weight of approximately 293.4 g/mol.

Preliminary studies suggest that this compound may exert its biological effects through:

  • Enzyme modulation : Interacting with specific enzymes involved in metabolic pathways.
  • Receptor activity : Potentially binding to various receptor sites influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis and other pathogenic bacteria:

CompoundMIC (µg/mL)Inhibition (%)
7a25098
7b10099

These results highlight the potential for developing new antimicrobial agents based on this compound's structure .

Anti-HBV Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). In vitro studies demonstrated that derivatives similar to this compound can increase intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting HBV replication .

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study on benzothiazole derivatives demonstrated that modifications in the sulfamoyl group enhanced antitubercular activity against Mycobacterium tuberculosis. The derivatives exhibited IC50 values ranging from 9.2 µM to 11.1 µM .
  • Enzyme Inhibition :
    • Similar compounds were screened for their ability to inhibit acetylcholinesterase (AChE), revealing moderate inhibition levels with IC50 values between 27.04 µM and 106.75 µM .
  • Cytotoxicity Studies :
    • Evaluations of cytotoxic effects on eukaryotic cell lines indicated that while some derivatives exhibited promising biological activities, they did not demonstrate significant cytostatic properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from benzothiophene structures exhibit significant anticancer properties. Methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate has been studied for its ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The sulfamoyl moiety in the compound suggests potential antimicrobial activity. Studies have shown that similar sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. This compound could be explored for its efficacy against resistant strains of bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Its structural components are known to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Drug Development

The unique structure of this compound positions it as a valuable lead compound in drug development. Its ability to interact with specific biological targets can be optimized through structure-activity relationship (SAR) studies.

Delivery Systems

The compound's chemical properties may allow it to be incorporated into novel drug delivery systems. For instance, its solubility and stability can be enhanced through formulation techniques that utilize nanoparticles or liposomes.

Polymer Chemistry

This compound can be utilized in the synthesis of functional polymers. Its reactive groups may facilitate polymerization processes leading to materials with specific mechanical and thermal properties.

Coatings and Adhesives

Due to its chemical structure, the compound could serve as an additive in coatings and adhesives to enhance their performance characteristics such as adhesion strength and resistance to environmental factors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of benzothiophene exhibited potent anticancer activity against breast cancer cell lines. The research highlighted the role of this compound in inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In a laboratory setting, this compound was tested against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in bacterial viability at certain concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Carbamate Motifs

The compound shares functional group similarities with several classes of synthesized molecules:

Compound Name / ID Key Functional Groups Molecular Weight Notable Features Reference
Target Compound Carbamate, sulfamoyl, tetrahydrobenzothiophene ~420 g/mol* Combines sulfamoyl linker with a hydroxylated bicyclic system.
3,5-Dimethyl-4-(methylsulfanyl)phenyl N-methylcarbamate (T3D3443) Carbamate, methylsulfanyl 255.3 g/mol Simpler aromatic carbamate; methylsulfanyl group may enhance lipophilicity.
Benzyl N-({4-[(4-methylphenyl)carbamoyl]phenyl}methyl)carbamate Carbamate, toluidine carbamoyl 374.4 g/mol Benzyl-protected carbamate with a toluidine group; likely high metabolic stability.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Sulfonyl, triazole-thione ~450–500 g/mol* Sulfonyl-linked triazole-thiones; tautomerism affects reactivity and solubility.

Notes:

  • Sulfamoyl vs. Sulfonyl: The target compound’s sulfamoyl group (-SO₂-NH-) differs from sulfonyl (-SO₂-) in compounds.
  • Carbamate vs. Thione : Unlike the triazole-thiones in , the carbamate group in the target compound may confer greater hydrolytic stability under physiological conditions, albeit with slower metabolic clearance .
  • Bicyclic vs. Monocyclic Systems: The tetrahydrobenzothiophene moiety introduces steric bulk and conformational rigidity, which could influence membrane permeability compared to simpler phenyl or toluidine derivatives .

Data Tables: Hypothetical Properties Based on Structural Analogues

Property Target Compound T3D3443 Benzyl Carbamate Triazole-Thiones
LogP (Predicted) ~2.5–3.0 2.8 3.1 1.5–2.0 (thione tautomer)
Aqueous Solubility Low (hydrophobic core) Moderate Low pH-dependent (thiol form)
Metabolic Stability High (stable carbamate) Moderate High (benzyl protection) Low (reactive thione)
Hydrogen-Bond Acceptors 6 3 5 4–5

Research Findings and Implications

  • Sulfamoyl vs. Sulfonyl Bioactivity : Sulfamoyl-containing compounds (like the target) often exhibit enhanced target specificity compared to sulfonyl derivatives due to additional hydrogen-bonding interactions .
  • Environmental Persistence : Carbamates generally exhibit moderate environmental persistence. However, the tetrahydrobenzothiophene moiety may increase resistance to microbial degradation compared to simpler aryl carbamates (e.g., T3D3443) .
  • Toxicity Considerations : Structural analogs with methylsulfanyl groups (T3D3443) have been linked to developmental toxicity in zebrafish models (), suggesting that the target compound’s sulfamoyl group warrants similar ecotoxicological evaluation .

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